2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde, also known as TBSOCA, is a chemical compound used in scientific research. It is a versatile reagent that can be used in various chemical reactions, making it an essential tool for synthetic chemists.
Scientific Research Applications
Asymmetric Organocatalytic Mukaiyama–Michael Reactions
Cyclopentane-1,2-dione bis(tert-butyldimethylsilyl) enol ether, which closely relates to 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde, is used in organocatalytic reactions with α,β-unsaturated aldehydes. This process results in Mukaiyama–Michael adducts that form chiral 1,2-diketones with high stereoselectivity (Reile et al., 2012).
Reactivity Tuning with Organolithium Reagents
O-tert-Butyldimethylsilylimidazolyl aminals, derived from aldehydes similar to 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde, react with organolithium reagents similarly to parent aldehydes. This reactivity can be tuned by substituting the imidazolyl moiety (Gimisis et al., 2003).
Tandem-Type Isomerization/Oxidation Transformation
(1R,4R,5S-5-{[(tert-Butyldimethylsilyl)oxy]methyl}-4-(trimethylsilyl)cyclopent-2-ene-1-carbaldehyde, a compound sharing structural similarity with 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde, undergoes isomerization/oxidation in a toluene–DBU–O2 medium, forming a structurally modified carbaldehyde (Gimazetdinov et al., 2020).
Gas Chromatography and Mass Spectrometry
A method involving the oxime-tert-butyldimethylsilyl derivatives, which are structurally related to 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde, has been developed for the analysis of aliphatic aldehydes in biological samples using gas chromatography and mass spectrometry (Norsten-Höög & Cronholm, 1990).
Diastereoselective Addition Reactions
The (tert-butyldimethylsilyl)oxy derivatives are used in indium-promoted aldehyde addition reactions, displaying high levels of syn-1,4-asymmetric induction. This demonstrates the compound's utility in stereoselective synthetic chemistry (Paquette et al., 1997).
Chemical Warfare Agent Detection
(E)-pyrene-1-carbaldehyde O-tert-butyldimethylsilyl oxime, structurally related to 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde, has been synthesized for the detection of chemical warfare nerve agents, showcasing its potential application in security and defense (Lee et al., 2012).
properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopentylacetaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2Si/c1-13(2,3)16(4,5)15-12(10-14)11-8-6-7-9-11/h10-12H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEQUFHRHDHVDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(C=O)C1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.